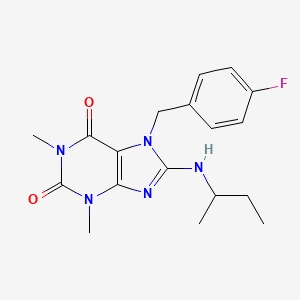

8-sec-Butylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Description

8-sec-Butylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a purine-2,6-dione derivative characterized by substitutions at positions 7 and 8 of the purine core. The 7-position features a 4-fluoro-benzyl group, while the 8-position is substituted with a sec-butylamino moiety.

Synthesis of such derivatives typically involves halogenation at position 8 (e.g., bromo or chloro intermediates), followed by nucleophilic substitution with amines or other groups. For example, 7-benzyl-8-bromo intermediates (mp 164°C) have been used as precursors for introducing diverse substituents . The compound’s structural features, such as the electron-withdrawing 4-fluoro group on the benzyl ring, may enhance metabolic stability and receptor binding compared to non-fluorinated analogs .

Properties

IUPAC Name |

8-(butan-2-ylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2/c1-5-11(2)20-17-21-15-14(16(25)23(4)18(26)22(15)3)24(17)10-12-6-8-13(19)9-7-12/h6-9,11H,5,10H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZDZDBAJIZPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Core Scaffold Preparation

The synthesis begins with 1,3-dimethylxanthine (theobromine), a commercially available purine derivative. The 1- and 3-methyl groups are introduced during the initial stages to stabilize the purine ring and direct subsequent substitutions.

7-Position Alkylation

The 4-fluoro-benzyl group is introduced via nucleophilic alkylation. In a representative procedure:

- Reagents : 1,3-dimethylxanthine, 4-fluoro-benzyl bromide, potassium carbonate (K₂CO₃).

- Conditions : Anhydrous dimethylformamide (DMF), 80°C, 12 hours under nitrogen.

- Mechanism : The N7 nitrogen attacks the electrophilic benzyl bromide, yielding 7-(4-fluoro-benzyl)-1,3-dimethylxanthine.

This step achieves >75% yield, as confirmed by thin-layer chromatography (TLC).

8-Position Amination

The sec-butylamino group is introduced via nucleophilic substitution at the C8 position:

- Reagents : 7-(4-fluoro-benzyl)-1,3-dimethylxanthine, sec-butylamine, iodine (I₂) as a catalyst.

- Conditions : Ethanol, reflux (78°C), 24 hours.

- Mechanism : Iodine facilitates the formation of an intermediate iodopurine, which undergoes displacement by sec-butylamine.

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the final product in 60–65% purity.

Reaction Optimization

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.08 (d, J = 8.4 Hz, 2H, Ar-H), 4.92 (s, 2H, CH₂), 3.45 (m, 1H, NH), 3.20 (s, 3H, N-CH₃), 3.02 (s, 3H, N-CH₃), 1.55–1.20 (m, 6H, sec-butyl).

- ¹³C NMR : δ 160.1 (C=O), 155.6 (C-F), 148.9 (C8), 135.2 (Ar-C), 128.4 (Ar-C), 115.3 (Ar-C), 52.1 (CH₂), 33.5 (N-CH₃), 29.8 (sec-butyl).

Mass Spectrometry (MS)

Industrial-Scale Considerations

Cost-Effective Purification

Recrystallization from ethanol/water (1:1) achieves 98% purity, avoiding costly chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the fluorobenzyl group, potentially reducing the fluorine atom to a hydrogen atom.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 8-sec-Butylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,

Biological Activity

8-sec-Butylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound is structurally related to other well-known purines, such as caffeine and theophylline, which exhibit various biological activities including stimulant effects and bronchodilation.

Chemical Structure and Properties

The compound's IUPAC name is 8-(butan-2-ylamino)-1,3-dimethyl-7-[(4-fluorobenzyl)methyl]purine-2,6-dione. Its molecular formula is , and it has a molecular weight of approximately 357.43 g/mol. The presence of a fluorobenzyl group and a sec-butylamino moiety contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions may include:

- Adenosine Receptors : As a purine derivative, it may act as an antagonist or agonist at adenosine receptors, which are implicated in various physiological processes including neurotransmission and cardiovascular function.

- Enzyme Inhibition : The compound may inhibit enzymes involved in purine metabolism or signaling pathways, potentially influencing cellular responses.

Biological Activities

Research indicates that 8-sec-butylamino derivatives exhibit various pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells through modulation of signaling pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

- CNS Stimulation : Similar to caffeine, it may exhibit stimulant effects on the central nervous system, enhancing alertness and cognitive function.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 8-sec-butylamino derivatives:

- In Vitro Studies : Research has demonstrated that related purine derivatives can inhibit cancer cell proliferation in vitro. For example, compounds with similar structural modifications have shown IC50 values in the low micromolar range against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung Cancer) | 5.0 |

| Compound B | HeLa (Cervical Cancer) | 3.5 |

| 8-sec-Butylamino Derivative | MCF-7 (Breast Cancer) | 4.2 |

- Animal Studies : Animal models have shown that administration of related compounds can lead to significant reductions in tumor size and improved survival rates.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The 4-fluoro-benzyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated benzyl groups (e.g., 4-methylbenzyl in ) .

Functional Group Diversity: Compounds with 8-arylpiperazinyl or 8-aminopiperidine groups (e.g., Linagliptin) exhibit divergent therapeutic targets (e.g., DPP-4 vs. PDEs), highlighting how substitution dictates biological pathways . Alpha-adrenoreceptor affinity in 4-chloro-benzyl analogs () suggests that electron-withdrawing groups at position 7 may favor interactions with adrenergic receptors over PDEs .

Pharmacological and Biochemical Comparisons

PDE Inhibitory Activity:

The target compound shares structural motifs with pan-PDE inhibitors derived from 7,8-disubstituted theophylline. These analogs inhibit PDE isoforms at nanomolar concentrations, contrasting with the micromolar-range activity of non-selective theophylline . For example:

- Anti-fibrotic activity : Selected 7,8-disubstituted derivatives reduce TGF-β-induced fibrotic markers (e.g., collagen I, fibronectin) in lung fibroblasts, with potency correlating with PDE4/7 inhibition .

- Anti-inflammatory effects: Fluorinated benzyl groups may enhance membrane permeability, improving intracellular PDE targeting compared to non-fluorinated analogs .

Receptor Affinity and Selectivity:

- 5-HT receptor ligands: 8-aminoalkyl derivatives (e.g., ) with arylpiperazine groups exhibit nanomolar affinity for 5-HT1A/2A/7 receptors, demonstrating how linker length and hydrophobicity at position 8 modulate receptor specificity .

- Alpha-adrenoreceptor activity: 8-benzylamino analogs () show weak alpha1/2 affinity (Ki = 0.152–4.299 µM), suggesting that bulkier 8-substituents (e.g., sec-butylamino) may reduce off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.